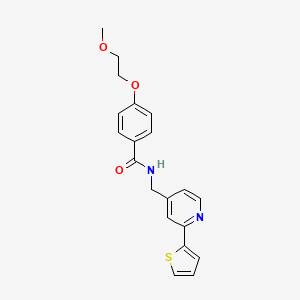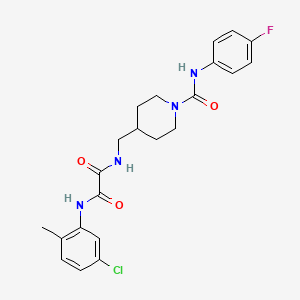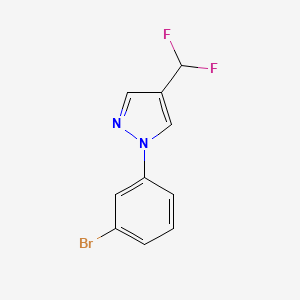![molecular formula C22H15ClN4O4S B2976390 N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251669-61-0](/img/no-structure.png)
N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a useful research compound. Its molecular formula is C22H15ClN4O4S and its molecular weight is 466.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is the insect ryanodine receptor (RyR) . The RyR is a type of calcium channel found in various types of cells, including muscle and nerve cells. It plays a crucial role in the regulation of intracellular calcium levels .
Mode of Action
The compound interacts with the RyR, potentially acting as an activator This interaction likely alters the conformation of the receptor, leading to changes in its activity
Biochemical Pathways
The activation of the RyR by the compound would lead to an increase in intracellular calcium levels . This could affect various biochemical pathways that are regulated by calcium, such as muscle contraction and various signaling pathways.
Result of Action
The activation of the RyR and the subsequent increase in intracellular calcium levels could have various effects at the molecular and cellular levels . For example, in muscle cells, it could lead to muscle contraction. In nerve cells, it could affect the release of neurotransmitters. The compound has been found to have insecticidal activity, suggesting that it could lead to lethal effects in insects .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide involves the condensation of 4-fluoroaniline with 4-methylbenzaldehyde to form an imine intermediate, which is then cyclized with ethyl acetoacetate to form the pyrazoloquinoline ring system. The resulting compound is then subjected to a series of reactions to introduce the carboxamide group at the 8-position of the pyrazoloquinoline ring system.", "Starting Materials": [ "4-fluoroaniline", "4-methylbenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sodium hydroxide", "acetic acid", "chloroacetyl chloride", "triethylamine", "dimethylformamide", "hydrochloric acid", "sodium bicarbonate", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 4-fluoroaniline with 4-methylbenzaldehyde in the presence of acetic anhydride and sodium acetate to form the imine intermediate.", "Step 2: Cyclization of the imine intermediate with ethyl acetoacetate in the presence of sodium ethoxide to form the pyrazoloquinoline ring system.", "Step 3: Protection of the pyrazoloquinoline ring system with chloroacetyl chloride in the presence of triethylamine and dimethylformamide to form the chloroacetyl derivative.", "Step 4: Hydrolysis of the chloroacetyl derivative with sodium hydroxide to form the carboxylic acid intermediate.", "Step 5: Conversion of the carboxylic acid intermediate to the carboxamide derivative with the use of hydrochloric acid and sodium bicarbonate.", "Step 6: Purification of the final product with the use of water and ethyl acetate." ] } | |
Numéro CAS |
1251669-61-0 |
Formule moléculaire |
C22H15ClN4O4S |
Poids moléculaire |
466.9 |
Nom IUPAC |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15ClN4O4S/c1-30-14-8-6-13(7-9-14)27-21(28)19-17(10-11-32-19)26(22(27)29)12-18-24-20(25-31-18)15-4-2-3-5-16(15)23/h2-11H,12H2,1H3 |
Clé InChI |
RDLQEABELDEDAM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



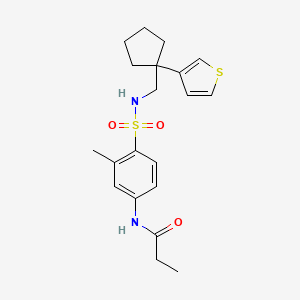
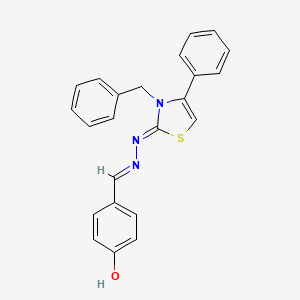
![4-bromo-2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2976310.png)
![4-isopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2976311.png)
![1-(3-chlorophenyl)-6-((3-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2976313.png)

![3-methyl-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2976319.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2976321.png)
